Trimethoxyboroxine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Derivatizing Agent for Gas Chromatography (GC) Analysis:

Trimethoxyboroxine is a valuable tool for preparing volatile derivatives of various organic compounds, particularly those containing hydroxyl (-OH) or amine (-NH2) groups. This process enhances their volatility and facilitates their detection and quantification using gas chromatography (GC) techniques.

Studies have demonstrated its effectiveness in derivatizing various compounds, including:

Precursor for CBS Catalysts:

Trimethoxyboroxine plays a crucial role in the synthesis of Corey-Bakshi-Shibata (CBS) catalysts, a class of chiral Lewis acid catalysts widely employed in asymmetric reduction reactions. These reactions are essential for creating enantiopure (single-handed) molecules, critical for developing new drugs and other pharmaceuticals.

Research has explored the use of trimethoxyboroxine in preparing various CBS catalysts for the asymmetric reduction of carbonyl compounds, achieving high yields and enantioselectivities. [, ]

Potential Applications in Material Science:

Emerging research suggests potential applications of trimethoxyboroxine in material science. Studies have investigated its use as:

TMBX is a colorless liquid at room temperature with a strong odor []. While its natural origin is not well documented, it is commercially synthesized for various applications.

Molecular Structure Analysis

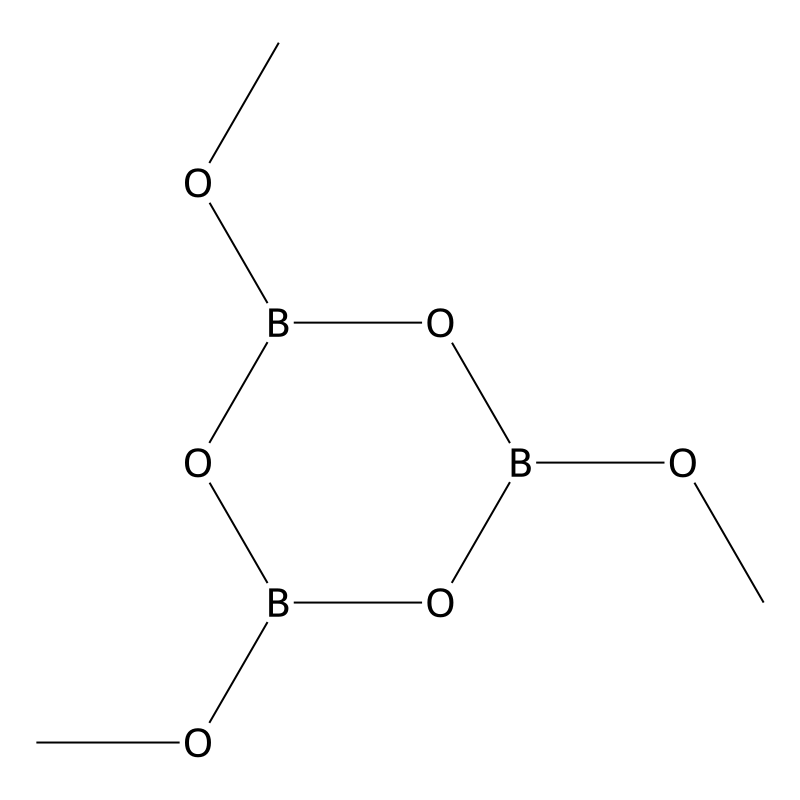

The molecular structure of TMBX features a six-membered ring consisting of alternating boron and oxygen atoms. Three methoxy groups (CH₃O) are attached to the boron atoms, giving the molecule its characteristic trimethoxy prefix. This structure makes TMBX a cyclic trimer of boric acid (H₃BO₃).

Here are some key features of the structure:

- Planar ring structure with sp² hybridized boron and oxygen atoms.

- Lewis acid-Lewis base interactions between boron and oxygen atoms within the ring, contributing to its stability.

- The presence of electron-donating methoxy groups influences the reactivity of the boron atoms.

Chemical Reactions Analysis

Synthesis:

TMBX is typically synthesized by the reaction of trimethyl borate (B(OCH₃)₃) with boric acid (H₃BO₃) under controlled conditions [].

B(OCH₃)₃ + H₃BO₃ → C₃H₉B₃O₆ + 3 CH₃OH (Eqn. 1)

Decomposition:

TMBX reacts with water to form boric acid and methanol.

C₃H₉B₃O₆ + 3 H₂O → 3 H₃BO₃ + 3 CH₃OH (Eqn. 2)

Other Reactions:

TMBX can participate in various condensation reactions due to the presence of reactive boron atoms. Research is ongoing to explore its potential involvement in other chemical reactions for applications in organic synthesis.

Physical And Chemical Properties Analysis

The mechanism of action of TMBX depends on the specific application. Here are two notable examples:

- Curing Agent: In epoxy resin applications, TMBX acts as a Lewis acid catalyst. It interacts with electron-rich groups in the epoxy resin, promoting crosslinking and curing.

- Fire Retardant: When used as a fire retardant for metal fires, TMBX is believed to form a molten glassy layer on the burning metal surface, smothering the fire and preventing oxygen access.

- Reactions with Grignard Reagents: It reacts with aromatic Grignard reagents to form various organoboron compounds, showcasing its utility in synthetic organic chemistry .

- Reduction of Carbon Dioxide: Trimethoxyboroxine can be synthesized from carbon dioxide through reduction with borane in tetrahydrofuran, demonstrating its potential in carbon capture and utilization technologies .

- Condensation Reactions: It can participate in condensation-assembly reactions to form porous materials when combined with other organic compounds like melamine .

Several methods exist for synthesizing trimethoxyboroxine:

- Reaction of Boron Trioxide and Trimethylborate: An exothermic reaction between boron trioxide and trimethylborate produces trimethoxyboroxine efficiently .

- Boric Acid and Methanol Reaction: Another synthesis route involves the reaction of boric acid with methanol, which also yields trimethoxyboroxine as a product .

- Electrolyte Additive Synthesis: In battery technology, trimethoxyboroxine is used as an electrolyte additive to improve the cycling performance of lithium-ion batteries .

Trimethoxyboroxine finds applications across various sectors:

- Electrolyte Additive: It is used in lithium-ion batteries to enhance performance by forming stable interphases on electrode surfaces .

- Organic Synthesis: As a versatile reagent, it serves as an intermediate for synthesizing other boron-containing compounds used in pharmaceuticals and agrochemicals .

- Material Science: Its ability to form porous structures makes it valuable in creating advanced materials for catalysis and filtration applications .

Interaction studies involving trimethoxyboroxine focus primarily on its reactivity with other organic compounds and its role as an electrolyte additive. Research indicates that it decomposes under certain conditions before traditional carbonate solvents, leading to the formation of protective layers on battery electrodes which enhances their stability during operation . Further studies are needed to explore its interactions at the molecular level.

Trimethoxyboroxine shares similarities with several other boron-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Trimethylborane | Linear | Simple structure; used as a reducing agent | Less versatile than trimethoxyboroxine |

| Dimethoxyborane | Cyclic | Intermediate in boron chemistry | Fewer functional groups compared to trimethoxyboroxine |

| Boric Acid | Tri-coordinate | Basic boron compound; used in various applications | More acidic; less reactive than trimethoxyboroxine |

| Triethylborane | Linear | Used in organic synthesis | Less sterically hindered than trimethoxyboroxine |

Trimethoxyboroxine stands out due to its cyclic structure and the presence of multiple methoxy groups, which enhance its reactivity and applicability in diverse fields.

Boiling Point

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 585 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 580 of 585 companies with hazard statement code(s):;

H225 (99.31%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (84.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (15.34%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H360 (15.17%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Health Hazard